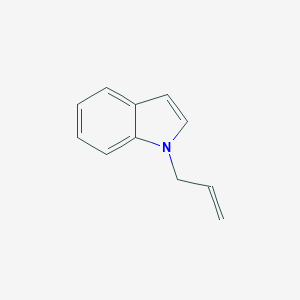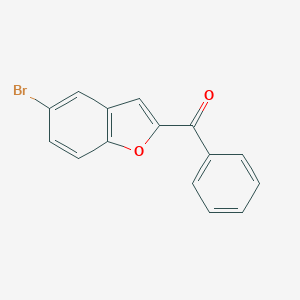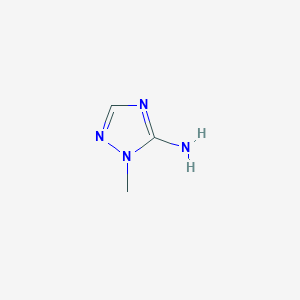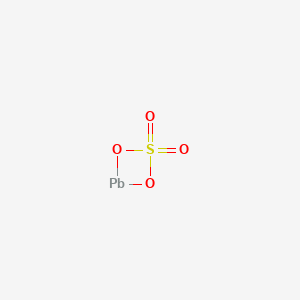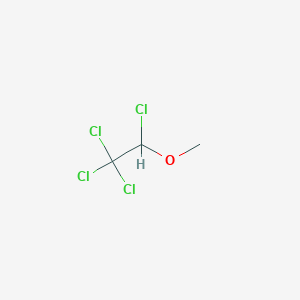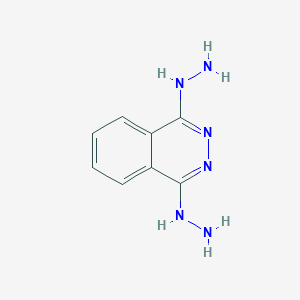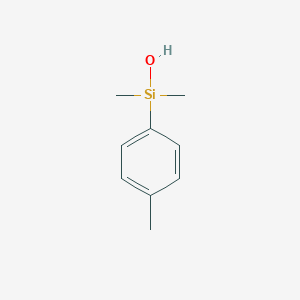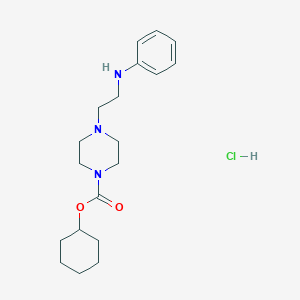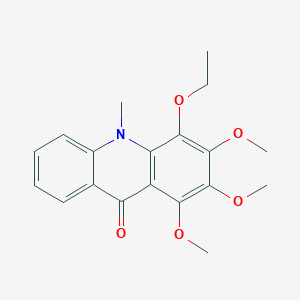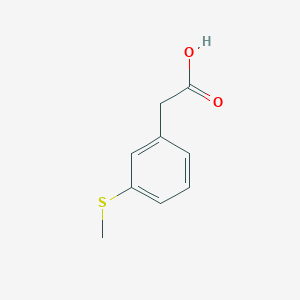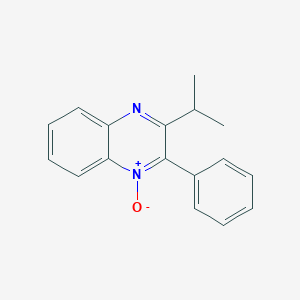
1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium is a quinoxaline derivative that has been widely studied for its potential applications in various fields. This compound has shown promising results in scientific research, particularly in the areas of medicinal chemistry, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of 1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium is not fully understood. However, it is believed to act as an inhibitor of various enzymes and receptors. Studies have shown that this compound inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.
Effets Biochimiques Et Physiologiques
1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antimicrobial activity against various bacteria and fungi. In vivo studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Another limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium. One direction is to further explore its potential applications in medicinal chemistry, particularly in the development of new antitumor and antimicrobial agents. Another direction is to study its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a tool compound in biochemistry and pharmacology.
Méthodes De Synthèse
The synthesis of 1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium involves the reaction of 2-phenylquinoxaline with 2-bromo-1-propanol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The product is then purified by column chromatography to obtain 1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium in a pure form.
Applications De Recherche Scientifique
1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an antitumor and antimicrobial agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In biochemistry and pharmacology, 1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium has been used as a tool compound to study the mechanism of action of various enzymes and receptors.
Propriétés
Numéro CAS |
16007-79-7 |
|---|---|
Nom du produit |
1-Oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium |
Formule moléculaire |
C17H16N2O |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
1-oxido-2-phenyl-3-propan-2-ylquinoxalin-1-ium |
InChI |
InChI=1S/C17H16N2O/c1-12(2)16-17(13-8-4-3-5-9-13)19(20)15-11-7-6-10-14(15)18-16/h3-12H,1-2H3 |
Clé InChI |
DMCWWSKTHGVRLU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
SMILES canonique |
CC(C)C1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
Synonymes |
2-Isopropyl-3-phenylquinoxaline 4-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-](/img/structure/B103697.png)
![1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B103698.png)
![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI)](/img/structure/B103700.png)
